4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with pyrrolidine and pyridazine structures have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and pyridazine derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to possess a wide range of biological properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Compounds with a pyrrolidine ring have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the unique physicochemical properties of the pyrrolidine ring, such as its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyridazine ring, a component of this compound, is known to engage in π-π stacking interactions and robust dual hydrogen-bonding, which can be important in drug-target interactions .
Preparation Methods
The synthesis of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The pyridazine and pyrrolidine intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Scientific Research Applications
4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential lead compound for developing novel therapeutic agents, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Drug Development: Clinical trials have shown promising results, demonstrating its efficacy in treating certain diseases.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar pharmacological activities.
Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as proline derivatives, also show comparable biological activities.
Benzonitrile Derivatives: Benzonitrile-containing compounds are known for their diverse applications in medicinal chemistry and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPZNXMHKVDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.